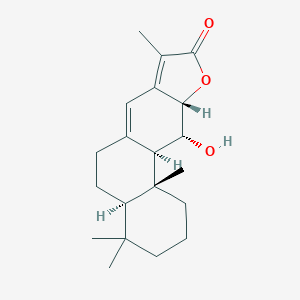

ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by aromatization.

Introduction of the benzofuran moiety: This step often involves cyclization reactions, such as the Friedel-Crafts acylation, to form the benzofuran ring.

Functional group modifications: Hydroxylation and methylation reactions are employed to introduce the hydroxyl group and methyl groups at specific positions on the ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the ring system or reduce functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Chemistry

In chemistry, (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique structure can impart desirable properties to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group can form hydrogen bonds, while the ring system can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one: The parent compound.

(4Ar,10aS,11R,11aR,11bR)-11-methoxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one: A methoxy derivative.

(4Ar,10aS,11R,11aR,11bR)-11-acetoxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one: An acetoxy derivative.

Uniqueness

The uniqueness of (4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one lies in its specific arrangement of functional groups and chiral centers. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

Ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide is a naturally occurring diterpenoid primarily found in the roots of Euphorbia fischeriana and other species within the Euphorbiaceae family. This compound has garnered attention due to its diverse biological activities, including cytotoxic effects against various cancer cell lines. This article aims to compile and analyze the existing literature on the biological activity of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

Ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f]benzofuran-9-one |

| Molecular Formula | C20H28O3 |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 130466-20-5 |

The biological activity of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds with enzymes and receptors, while the hydrophobic interactions from its ring structure may influence cellular pathways.

Cytotoxicity

Recent studies have demonstrated that ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide exhibits significant cytotoxic activity against several cancer cell lines. Notably:

- Jurkat Cells : IC50 value of approximately 17.9 µM.

- ANA-1 Cells : IC50 value of approximately 7.12 µM.

These findings suggest that ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide may be a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to its cytotoxic properties, ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide has shown potential anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in vitro. This action could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Research has also explored the antimicrobial activity of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains; however, further studies are required to elucidate its full antimicrobial spectrum .

Case Study 1: Cytotoxicity Evaluation

A study conducted by researchers at a leading university investigated the cytotoxic effects of ent-11α-Hydroxyabieta-8(14),13(15)-dien-16,12α-olide on human cancer cell lines. The results indicated that this compound induced apoptosis in Jurkat T-cells through mitochondrial pathways. The study concluded that ent-11α-Hydroxyabieta could serve as a lead compound for developing novel anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory responses in macrophages, ent-11α-Hydroxyabieta was shown to downregulate NF-kB signaling pathways. This inhibition led to reduced expression of TNF-alpha and IL-6 cytokines. The findings support its potential use in managing chronic inflammatory conditions .

Properties

IUPAC Name |

(4aR,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBWFLZKYHYLIC-QOSLBHJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3[C@H]([C@H]2OC1=O)O)(CCCC4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.